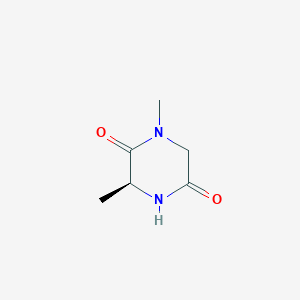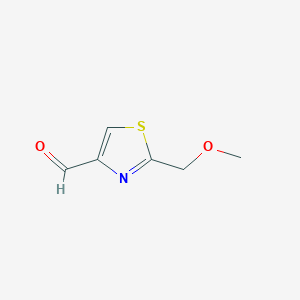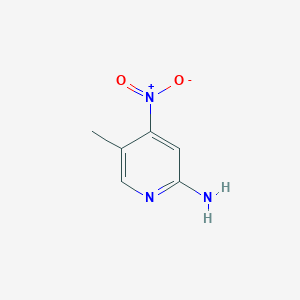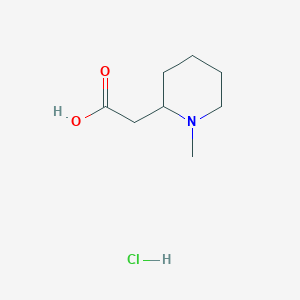![molecular formula C14H15ClN4 B1390268 [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride CAS No. 1185294-93-2](/img/structure/B1390268.png)
[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride
説明
“[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride” is a chemical compound with the CAS Number: 1185294-93-2. It has a molecular weight of 274.75 . The IUPAC name for this compound is [3- (2-methylpyrazolo [1,5-a]pyrimidin-7-yl)phenyl]methanamine hydrochloride .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine based compounds can be achieved through a copper-catalyzed approach . This involves the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The strategy affords a series of glycohybrids with diverse stereochemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N4.ClH/c1-10-7-14-16-6-5-13 (18 (14)17-10)12-4-2-3-11 (8-12)9-15;/h2-8H,9,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis
The compound has a molecular formula of C14H15ClN4 and a molecular weight of 274.75 g/mol .作用機序
[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride works by inhibiting the enzyme phosphodiesterase 4D (PDE4D). PDE4D is involved in the regulation of inflammatory responses. By inhibiting PDE4D, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models and in human clinical trials. It has also been found to have anti-inflammatory and anti-oxidant effects. Additionally, this compound has been studied for its potential to treat other medical conditions such as asthma, COPD, and Alzheimer’s disease.
実験室実験の利点と制限
The advantages of using [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride in laboratory experiments include its availability and ease of synthesis. Additionally, this compound is a small molecule inhibitor of PDE4D, making it a good target for research. The limitations of using this compound in laboratory experiments include its potential toxicity and the fact that it is a relatively new compound, so its effects are still being studied.
将来の方向性
1. Further research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride to treat other medical conditions such as asthma, COPD, and Alzheimer’s disease.
2. Studies to determine the optimal dosage and side effects of this compound.
3. Research into the mechanism of action of this compound and its effects on other enzymes and pathways.
4. Studies to determine the long-term safety and efficacy of this compound.
5. Research into the potential of this compound as a preventative treatment for inflammatory diseases.
6. Research into the potential of this compound as a treatment for other types of pain.
7. Research into the potential of this compound as an adjuvant therapy for cancer.
8. Research into the potential of this compound to treat neurological disorders.
9. Research into the potential of this compound to treat autoimmune diseases.
10. Research into the potential of this compound to treat metabolic disorders.
科学的研究の応用
[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride has been studied extensively as a potential treatment for inflammation and pain. Several studies have shown that this compound can reduce inflammation and pain in animal models and in human clinical trials. Additionally, this compound has been studied for its potential to treat other medical conditions such as asthma, COPD, and Alzheimer’s disease.
特性
IUPAC Name |
[3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4.ClH/c1-10-7-14-16-6-5-13(18(14)17-10)12-4-2-3-11(8-12)9-15;/h2-8H,9,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYPZQDCUNBXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CC(=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185294-93-2 | |
| Record name | Benzenemethanamine, 3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





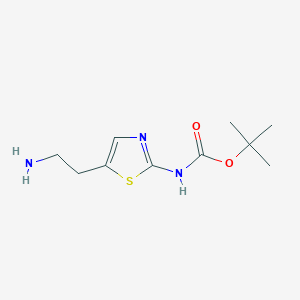



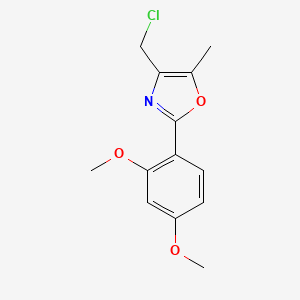
![(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione](/img/structure/B1390202.png)
